molecular formula C12H25N B11953518 1-Hexyl-4-methylpiperidine CAS No. 96331-79-2

1-Hexyl-4-methylpiperidine

Cat. No.: B11953518
CAS No.: 96331-79-2
M. Wt: 183.33 g/mol
InChI Key: JFTNESUGLJGDJP-UHFFFAOYSA-N
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Description

1-Hexyl-4-methylpiperidine is a piperidine derivative characterized by a six-membered nitrogen-containing ring substituted with a hexyl group at the 1-position and a methyl group at the 4-position. Piperidine derivatives are widely studied due to their structural versatility and applications in medicinal chemistry, agrochemicals, and material science .

Properties

CAS No.

96331-79-2

Molecular Formula

C12H25N

Molecular Weight

183.33 g/mol

IUPAC Name

1-hexyl-4-methylpiperidine

InChI

InChI=1S/C12H25N/c1-3-4-5-6-9-13-10-7-12(2)8-11-13/h12H,3-11H2,1-2H3

InChI Key

JFTNESUGLJGDJP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1CCC(CC1)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-Hexyl-4-methylpiperidine typically involves the reaction of hexylamine with 4-methylpiperidine under specific conditions. One common method includes the use of phenylsilane as a key reagent, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

1-Hexyl-4-methylpiperidine undergoes various chemical reactions, including:

Scientific Research Applications

1-Hexyl-4-methylpiperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Hexyl-4-methylpiperidine involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects through modulation of neurotransmitter systems and interaction with cellular receptors. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Hexyl-4-methylpiperidine with structurally or functionally related piperidine derivatives, based on available evidence:

Compound Substituents Key Properties Applications References
1-Hexyl-4-methylpiperidine 1-hexyl, 4-methyl High lipophilicity; potential CNS activity due to hexyl chain Hypothesized use in drug delivery or receptor modulation Inferred
4-Methylpiperidine hydrochloride 4-methyl, hydrochloride salt Water-soluble; basic nitrogen center Intermediate in synthesis of pharmaceuticals and agrochemicals
1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one Complex substitutions (acetyl, ethyl, methoxyphenyl) Crystallographically characterized; antimicrobial and antimalarial activities Medicinal chemistry (antimicrobial agents)
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Pyrimidine-piperidine hybrid Planar pyrimidine ring enhances π-π stacking; nitrogen-rich structure Drug design (anticancer, antiviral candidates)
4-(4-Fluorophenyl)-4-hydroxy piperidine 4-fluorophenyl, 4-hydroxy Polar hydroxyl group; fluorinated aromatic ring Antipsychotic or analgesic drug intermediates

Key Observations:

Lipophilicity vs. Solubility :

  • The hexyl chain in 1-Hexyl-4-methylpiperidine likely increases its lipophilicity compared to smaller analogs like 4-methylpiperidine hydrochloride , which is water-soluble due to its ionic hydrochloride salt .
  • Fluorinated analogs (e.g., 4-(4-fluorophenyl)-4-hydroxy piperidine ) balance polarity and lipophilicity via aromatic fluorine and hydroxyl groups .

Biological Activity :

  • 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one demonstrates antimicrobial activity, attributed to its methoxyphenyl and acetyl groups .
  • Pyrimidine-piperidine hybrids (e.g., 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine ) leverage nitrogen-rich frameworks for targeting enzymes like kinases .

Synthetic Utility :

  • Piperidine derivatives with simple substituents (e.g., methyl or hydroxy groups) are often intermediates in multi-step syntheses, as seen in Schemes 1 and 2 of .

Research Findings and Limitations

  • Gaps in Data : Direct experimental data on 1-Hexyl-4-methylpiperidine are absent in the provided evidence. Insights are inferred from structurally related compounds.
  • Structural Predictions : The hexyl chain may enhance blood-brain barrier penetration, but this requires validation via pharmacokinetic studies.
  • Synthetic Challenges : Introducing a hexyl group may require specialized reagents (e.g., NaBH3CN for reductive amination, as in ) .

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